Dobutamine hydrochloride, (S)-
Description
Historical Development of Selective Inotropic Agents for Mechanistic Study
The quest for selective inotropic agents stems from the limitations of early cardiotonic drugs. For many years, compounds like digitalis glycosides and naturally occurring catecholamines were the primary agents available to increase the force of cardiac contraction. nih.govahajournals.org However, their utility in research and clinical practice was often hampered by a lack of receptor selectivity, leading to undesirable effects such as increased heart rate, a higher risk of cardiac arrhythmias, and significant changes in blood pressure. ahajournals.orgahajournals.org
Isoproterenol (B85558), for instance, a potent non-selective β-adrenergic agonist, increases cardiac contractility but also causes significant tachycardia and vasodilation, which can be disadvantageous. ahajournals.orgpfizer.com These limitations spurred a systematic search for new compounds that could selectively increase myocardial contractility (a positive inotropic effect) with minimal impact on heart rate (chronotropic effect) or peripheral blood vessels. ahajournals.orgahajournals.org
This research effort led scientists Ronald Tuttle and Jack Mills at Eli Lilly and Company in the 1970s to systematically modify the structure of isoproterenol. ahajournals.orgwikipedia.org Their goal was to create a molecule with a more favorable pharmacological profile. ahajournals.org Through these structural modifications, they developed dobutamine (B195870), a synthetic catecholamine designed to act directly on cardiac β1-receptors to increase contractility, with comparatively milder effects on heart rate and vascular resistance than its predecessors like isoproterenol. pfizer.comahajournals.orgnih.gov The development of dobutamine was a significant step forward, providing a tool with greater selectivity for studying the mechanisms of cardiac contractility. ahajournals.orgahajournals.org
Significance of (S)-Dobutamine Hydrochloride as a Pharmacological Probe
The scientific importance of (S)-Dobutamine hydrochloride lies in its unique stereospecific interaction with adrenergic receptors, which differs markedly from its (R)-(+)-counterpart. Dobutamine is a chiral molecule and is used as a racemic mixture containing both enantiomers in equal parts. wikianesthesia.orglitfl.com Pharmacological studies revealed that these two isomers have distinct and, in some cases, opposing effects, making them invaluable for research.
This stereochemical division of activity allows (S)-Dobutamine hydrochloride to be used as a specific pharmacological tool to investigate the role of α1-adrenergic receptor stimulation in the cardiovascular system. By using the (S)-enantiomer in experimental models, researchers can isolate and study the physiological and pathophysiological consequences of activating α1-receptors, particularly in cardiac muscle and vascular tissue, with less of the confounding, potent β1-activation characteristic of the (R)-enantiomer. nih.gov For example, studies have utilized the enantiomers of dobutamine to demonstrate that both can elicit a positive inotropic effect through β-adrenoceptor activation, while simultaneously behaving as competitive antagonists at myocardial α1-adrenoceptors that also mediate positive inotropic effects. nih.gov This complex activity underscores the utility of the separated enantiomers in unraveling the nuanced roles of different adrenergic receptor pathways in regulating cardiac function.
Detailed Research Findings
The distinct pharmacological activities of the dobutamine enantiomers have been quantified in various in vitro experimental systems. These studies provide a molecular basis for the differential effects observed in physiological research.
Table 1: Pharmacological Properties of Dobutamine Enantiomers
| Enantiomer | Primary Receptor Activity | Secondary Receptor Activity | Reference(s) |
|---|---|---|---|
| (S)-(-)-Dobutamine | α1-Adrenergic Agonist | Weak β1 and β2-Adrenergic Agonist | mdpi.comlitfl.comnih.gov |
| (R)-(+)-Dobutamine | β1-Adrenergic Agonist | α1-Adrenergic Antagonist, Weak β2-Adrenergic Agonist | mdpi.comlitfl.comnih.gov |
Research on rabbit papillary muscle has provided specific data on the interaction of the dobutamine enantiomers with α1-adrenoceptors. In these studies, the enantiomers were found to competitively antagonize the positive inotropic effect of the α-agonist phenylephrine. Furthermore, their ability to displace the specific α1-antagonist prazosin (B1663645) from rabbit ventricular myocardial membranes was quantified. nih.gov
Table 2: α1-Adrenergic Receptor Antagonist Activity of Dobutamine Enantiomers in Rabbit Ventricular Myocardium
| Enantiomer | Functional Antagonism (pA2 value vs. Phenylephrine) | Receptor Binding Affinity (-log Ki value vs. [3H]prazosin) | Reference(s) |
|---|---|---|---|
| (S)-(-)-Dobutamine | 5.99 | 5.97 | nih.gov |
| (R)-(+)-Dobutamine | 6.67 | 6.43 | nih.gov |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Ki is the inhibition constant for a ligand, representing the concentration at which it would occupy 50% of the receptors if no radioligand were present.
These data highlight that while (S)-Dobutamine is often characterized as an α1-agonist, its interactions can be complex, and in some experimental contexts, it demonstrates antagonist activity at the same receptor. nih.govnih.gov This complexity makes it a fascinating probe for studying the multifaceted nature of adrenergic receptor pharmacology.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
51062-26-1 |
|---|---|
Molecular Formula |
C18H24ClNO3 |
Molecular Weight |
337.8 |
IUPAC Name |
4-[2-[[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H/t13-;/m0./s1 |
InChI Key |
BQKADKWNRWCIJL-ZOWNYOTGSA-N |
SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl |
Isomeric SMILES |
C[C@@H](CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Purity Analysis of S Dobutamine Hydrochloride
Synthetic Pathways and Methodologies
The synthesis of dobutamine (B195870) hydrochloride, a synthetic catecholamine, can be achieved through various chemical pathways. A common and established method involves the reductive amination of a ketone precursor. One such pathway begins with the reaction of 4-(4-methoxyphenyl)butan-2-one with homoveratrylamine under reducing conditions, typically using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. This initial step yields the trimethyl ether of dobutamine. The protective methyl groups are subsequently cleaved, a process known as demethylation, which can be accomplished using strong acids like 48% hydrobromic acid in glacial acetic acid. Following demethylation, the resulting dobutamine free base is converted to its hydrochloride salt. Purification of the final product is often carried out by recrystallization from hydrochloric acid.
An alternative and more streamlined approach to dobutamine hydrochloride synthesis involves a one-step reductive amination. This method reacts dopamine (B1211576) hydrochloride directly with 4-(4-hydroxyphenyl)-2-butanone (B135659) in the presence of a platinum-on-carbon (Pt/C) catalyst and hydrogen gas. This process circumvents the need for protecting groups on the phenolic hydroxyls and the subsequent harsh demethylation step, offering a more efficient and environmentally conscious route. The reaction is typically carried out in a solvent such as methanol (B129727) at ambient temperature and pressure. The final product is isolated by adjusting the pH of the reaction mixture.
Another synthetic strategy employs a Mannich reaction followed by a Clemmensen reduction. In this pathway, veratramine, p-methoxyacetophenone, and an acetaldehyde (B116499) aqueous solution are reacted in an isopropanol (B130326) solvent to form a Mannich condensation compound. This intermediate then undergoes a Clemmensen reduction using zinc powder in water to generate methoxy (B1213986) dobutamine. The final step involves the reaction of methoxy dobutamine with hydrobromic acid to yield dobutamine hydrobromide, which is then converted to dobutamine hydrochloride through an ion exchange process. This method is noted for its use of readily available starting materials and controllable reaction conditions.
| Starting Materials | Key Intermediates | Reagents and Conditions | Final Product | Reference |
| 4-(4-methoxyphenyl)butan-2-one, Homoveratrylamine | Trimethyl ether of dobutamine | H₂, Pd/C; 48% HBr in acetic acid; HCl | (±)-Dobutamine Hydrochloride | google.com |
| Dopamine Hydrochloride, 4-(4-hydroxyphenyl)-2-butanone | - | H₂, Pt/C, Methanol | (±)-Dobutamine Hydrochloride | google.com |
| Veratramine, p-Methoxyacetophenone, Acetaldehyde | Mannich condensate, Methoxy dobutamine | Isopropanol; Zn, H₂O; HBr; HCl | (±)-Dobutamine Hydrochloride | google.com |
Enantioselective Synthesis Approaches
Dobutamine possesses a chiral center at the carbon atom bearing the secondary amine, and as such, exists as a pair of enantiomers, (S)-dobutamine and (R)-dobutamine. While dobutamine is clinically administered as a racemic mixture, the individual enantiomers exhibit distinct pharmacological profiles. The development of enantioselective synthetic routes to obtain the pure (S)-enantiomer is of significant interest. Two primary strategies are employed for this purpose: asymmetric synthesis and chiral resolution of the racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the formation of the unwanted enantiomer. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents.
Catalytic Asymmetric Synthesis : This approach utilizes a chiral catalyst to induce stereoselectivity in a key bond-forming reaction. For instance, the asymmetric reduction of a prochiral ketone precursor to a chiral alcohol is a common strategy. In the context of dobutamine synthesis, the asymmetric reduction of 4-(4-hydroxyphenyl)-2-butanone to the corresponding (S)-alcohol would be a critical step. This chiral alcohol can then be further elaborated to (S)-dobutamine. While specific examples for dobutamine are not extensively detailed in readily available literature, similar transformations are well-established in organic synthesis, often employing transition metal catalysts complexed with chiral ligands.
Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. For the synthesis of (S)-dobutamine, a chiral auxiliary could be attached to either the amine or the ketone starting material to control the stereochemistry of the reductive amination step.
Chiral Resolution
Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. A common method for resolving racemic amines like dobutamine is through the formation of diastereomeric salts.
Diastereomeric Salt Formation : This method involves reacting the racemic amine with a single enantiomer of a chiral acid, often referred to as a resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other in the mother liquor. After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. A commonly used chiral resolving agent for amines is tartaric acid. For the resolution of racemic dobutamine, (S,S)-tartaric acid could be used to selectively precipitate the (S)-dobutamine diastereomeric salt.
| Approach | Description | Key Reagents/Techniques | Potential Outcome |
| Asymmetric Synthesis | Direct synthesis of the (S)-enantiomer. | Chiral catalysts, chiral auxiliaries. | Enantiomerically enriched (S)-Dobutamine. |
| Chiral Resolution | Separation of a racemic mixture of dobutamine. | Chiral resolving agents (e.g., tartaric acid), fractional crystallization. | Separation of (S)-Dobutamine and (R)-Dobutamine. |
Analytical Techniques for Enantiomeric Excess Determination
To ensure the stereochemical purity of (S)-dobutamine hydrochloride, it is crucial to employ analytical techniques capable of separating and quantifying the two enantiomers. The enantiomeric excess (ee), a measure of the purity of a chiral substance, is a critical parameter. The most widely used methods for this purpose are chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) within the HPLC column. The CSP is composed of a chiral selector that interacts differently with the two enantiomers of the analyte, leading to different retention times and thus, their separation.
For the analysis of dobutamine enantiomers, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, can be effective. The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol modifier such as isopropanol or ethanol, along with a basic additive like diethylamine (B46881) to improve peak shape, is optimized to achieve the best separation. Detection is commonly performed using a UV detector. The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram.
| Parameter | Typical Conditions |
| Column | Chiral stationary phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., diethylamine) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV spectrophotometry |
| Temperature | Ambient |
Capillary Electrophoresis (CE)
Capillary electrophoresis is another effective technique for chiral separations, offering advantages such as high efficiency, short analysis times, and low sample and reagent consumption. In chiral CE, a chiral selector is added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation.
Cyclodextrins and their derivatives are commonly used as chiral selectors in CE for the separation of a wide range of chiral compounds, including pharmaceuticals. For the analysis of dobutamine enantiomers, a background electrolyte containing a cyclodextrin (B1172386) derivative, such as hydroxypropyl-β-cyclodextrin, would be a suitable choice. The separation voltage, buffer pH, and concentration of the chiral selector are key parameters that are optimized to achieve baseline separation of the enantiomers.
| Parameter | Typical Conditions |
| Capillary | Fused silica |
| Background Electrolyte | Buffer (e.g., phosphate) containing a chiral selector (e.g., cyclodextrin derivative) |
| Voltage | 15 - 30 kV |
| Detection | UV spectrophotometry |
| Temperature | Controlled (e.g., 25 °C) |
Molecular and Cellular Pharmacology of S Dobutamine Hydrochloride
Adrenergic Receptor Interaction and Selectivity
(S)-Dobutamine acts as a weak partial agonist at the β1-adrenergic receptors, which are predominantly located in cardiac tissue. litfl.com Its affinity and intrinsic activity at this receptor are significantly lower than that of its (+)-enantiomer. Research indicates that the β-adrenergic receptor favors the (+)-isomer, with the (+)-enantiomer being approximately 10 times more potent as a β1 agonist than the (S)-enantiomer. litfl.comdrugbank.com Stimulation of β1 receptors by (S)-dobutamine leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP). This cascade results in a modest increase in myocardial contractility (inotropic effect). litfl.com
The most pronounced pharmacological effect of (S)-dobutamine is its activity at α1-adrenergic receptors. litfl.comnih.gov It acts as a potent partial agonist at these receptors, which are primarily found on vascular smooth muscle. drugbank.com Activation of α1 receptors by (S)-dobutamine leads to vasoconstriction. droracle.ai In vitro studies in rat aorta have demonstrated that the (-)-isomer is a potent partial agonist of alpha-adrenergic receptors. drugbank.com This potent α1-adrenergic activity is a key distinguishing feature of the (S)-enantiomer. nih.govnih.gov
Research indicates that dobutamine (B195870), as a racemic mixture, has a markedly lower affinity for α2-adrenergic receptors compared to α1 receptors. nih.govnih.gov Radioligand binding studies suggest that dobutamine possesses little intrinsic activity at α2-receptors. nih.gov Therefore, the direct effects of the (S)-enantiomer on α2-adrenergic receptors are considered to be minimal and not a significant component of its primary mechanism of action.
The stereochemical structure of dobutamine is a critical determinant of its interaction with adrenergic receptors, with the (S)- and (R)-enantiomers displaying markedly different, and in some cases opposing, activities. drugbank.com The stereochemical requirements of alpha and beta-adrenergic receptors are opposite; the α-receptor favors the (-)-isomer, while the β-receptor favors the (+)-isomer. drugbank.com
The (S)-enantiomer, or (-)-dobutamine, binds with high affinity to the α1-adrenergic receptor. drugbank.com Despite this high affinity, it acts as a partial agonist, meaning it does not elicit the maximum possible response from the receptor compared to a full agonist. In contrast, its binding and efficacy at β1 and β2 receptors are substantially weaker. litfl.com This profile as a potent α1 partial agonist and a weak β1/β2 agonist defines the specific cellular and pharmacological actions of (S)-dobutamine hydrochloride.
Interactive Table: Adrenergic Receptor Activity of (S)-Dobutamine
| Receptor Subtype | Primary Action of (S)-Enantiomer | Relative Potency |
|---|---|---|
| Beta-1 (β1) | Weak Partial Agonist | Low (~10x weaker than (+)-enantiomer) |
| Beta-2 (β2) | Weak Agonist | Low |
| Alpha-1 (α1) | Potent Partial Agonist | High |
| Alpha-2 (α2) | Negligible Activity | Very Low |
Interactive Table: Comparative Binding Affinity of Dobutamine Enantiomers
| Receptor Subtype | (S)-/(-)-Enantiomer Affinity | (R)-/(+)-Enantiomer Affinity | Note |
|---|
| Alpha-1 (α1) | High (--log KB = 7.07) | High (--log KB = 7.02) | Affinities are not significantly different, but functional activity differs greatly. |
Stereoisomer-Specific Receptor Affinities and Activities
(R)-Enantiomer Binding and Efficacy
Dobutamine is commercially available as a racemic mixture of its two stereoisomers, (+) and (-) enantiomers. nih.govresearchgate.net The (-)-enantiomer, also known as (R)-dobutamine, demonstrates distinct binding and efficacy profiles at adrenergic receptors compared to its (+) counterpart. In vitro studies have established that the (-)-isomer of dobutamine is a potent partial agonist of alpha-1 (α1) adrenergic receptors. nih.gov While both the (+) and (-) isomers bind to the α1-receptor with high and nearly equal affinity, only the (-)-isomer is capable of activating the receptor to elicit an alpha-adrenergic response, which is typically associated with vasoconstriction. nih.gov
Conversely, the (+)-isomer, which has the same high affinity for the α1-receptor, lacks agonist activity and instead functions as a potent competitive α1-receptor antagonist or blocker. nih.govlitfl.com The (-)-isomer also possesses weak agonist activity at beta-1 (β1) and beta-2 (β2) adrenergic receptors. litfl.com Its potency at beta-adrenergic receptors, however, is significantly lower than that of the (+)-enantiomer. nih.gov
Differential Stereochemical Requirements of Adrenergic Receptors
The distinct pharmacological actions of dobutamine's stereoisomers highlight the differential stereochemical requirements of alpha and beta-adrenergic receptors. nih.gov Research indicates that these receptor subtypes have opposite preferences for the stereoisomers of dobutamine. nih.gov
Alpha-Adrenergic Receptors : The α1-adrenergic receptor favors the (-)-isomer for receptor activation (agonism). nih.gov Although both enantiomers bind with similar high affinity, the specific spatial configuration of the (-)-isomer allows it to induce the conformational change required for receptor activation and subsequent intracellular signaling. nih.gov The (+)-isomer binds but fails to activate the receptor, thereby acting as an antagonist. nih.govlitfl.com
| Enantiomer | α1-Adrenergic Receptor | β1-Adrenergic Receptor | β2-Adrenergic Receptor |
|---|---|---|---|
| (+)-Dobutamine ((S)-Enantiomer) | Competitive Antagonist nih.govlitfl.com | Potent Agonist nih.govlitfl.com | Weak Agonist litfl.com |
| (-)-Dobutamine ((R)-Enantiomer) | Potent Partial Agonist nih.govlitfl.com | Weak Agonist litfl.com | Weak Agonist litfl.com |
G-protein Coupled Receptor (GPCR) Signaling Cascades
The primary mechanism of action for dobutamine, particularly the clinically desired positive inotropic effects, is mediated through the stimulation of β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). patsnap.com Activation of these receptors by an agonist like the (+)-enantiomer of dobutamine initiates a well-defined intracellular signaling cascade. patsnap.comnih.gov
Activation of Gs Protein Subunits
Upon agonist binding, the β1-adrenergic receptor undergoes a conformational change. ahajournals.org This change facilitates its interaction with a heterotrimeric G-protein, specifically the stimulatory G-protein (Gs). patsnap.comnih.gov This interaction prompts the Gs alpha subunit (Gαs) to release its bound guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP), leading to its activation and dissociation from the beta-gamma (Gβγ) subunit complex. ahajournals.org
Adenylate Cyclase Activation
The activated, GTP-bound Gαs subunit then interacts with and activates a membrane-bound enzyme called adenylate cyclase (also known as adenylyl cyclase). patsnap.comwikipedia.orgnih.gov All transmembrane isoforms of adenylate cyclase are stimulated by the Gs alpha subunit. nih.gov This enzyme is responsible for catalyzing the conversion of adenosine triphosphate (ATP) into a key second messenger molecule. nih.gov
Cyclic AMP (cAMP) Generation and Accumulation
Activated adenylate cyclase converts ATP into cyclic adenosine monophosphate (cAMP). patsnap.comnih.gov The binding of dobutamine to β1-receptors thus leads to a rapid increase in the intracellular concentration of cAMP within cardiac myocytes. litfl.compatsnap.com Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in numerous biological systems, including cardiac contraction. nih.gov
Protein Kinase A (PKA) Activation and Substrate Phosphorylation
The accumulation of intracellular cAMP leads to the activation of cAMP-dependent protein kinase, more commonly known as Protein Kinase A (PKA). patsnap.comwikipedia.org In its inactive state, PKA exists as a tetramer of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. youtube.com
These active PKA catalytic subunits then phosphorylate various target proteins within the cardiac myocyte, which collectively enhance cardiac function: patsnap.com
L-type Calcium Channels : Phosphorylation of these channels increases calcium influx into the cell during the action potential, which is a critical trigger for enhancing myocardial contractility. litfl.compatsnap.com
Phospholamban : When phosphorylated, phospholamban's inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) pump is relieved. patsnap.com This enhances calcium reuptake into the sarcoplasmic reticulum, which not only accelerates myocardial relaxation (lusitropy) but also makes more calcium available for subsequent contractions. patsnap.com
Troponin I (TnI) : PKA-mediated phosphorylation of troponin I, a component of the contractile apparatus, reduces the myofilaments' sensitivity to calcium. patsnap.comnih.gov This facilitates a faster rate of calcium dissociation from the troponin complex, contributing to more rapid relaxation during diastole. patsnap.comnih.gov
| Step | Molecule/Process | Function/Outcome |
|---|---|---|
| 1 | Agonist Binding | (+)-Dobutamine binds to the β1-adrenergic receptor. nih.gov |
| 2 | Gs Protein Activation | The receptor activates the associated Gs protein, causing Gαs to bind GTP. patsnap.comnih.gov |
| 3 | Adenylate Cyclase Activation | The activated Gαs subunit stimulates adenylate cyclase. patsnap.comwikipedia.org |
| 4 | cAMP Generation | Adenylate cyclase converts ATP to cyclic AMP (cAMP), increasing its intracellular concentration. litfl.compatsnap.com |
| 5 | PKA Activation | cAMP binds to and activates Protein Kinase A (PKA). patsnap.comwikipedia.org |
| 6 | Substrate Phosphorylation | PKA phosphorylates key proteins like L-type calcium channels, phospholamban, and troponin I to enhance cardiac contractility and relaxation. patsnap.comnih.gov |
Modulation of Intracellular Calcium Dynamics
The primary mechanism of action of (S)-Dobutamine hydrochloride, the pharmacologically active enantiomer in the racemic mixture of dobutamine, involves the potent stimulation of β1-adrenergic receptors. litfl.comderangedphysiology.com This stimulation initiates a cascade of intracellular events that collectively enhance cardiac contractility by modulating the dynamics of intracellular calcium (Ca2+). The binding of (S)-Dobutamine hydrochloride to β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs), activates the stimulatory G-protein (Gs). patsnap.com This, in turn, stimulates the enzyme adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), a key enzyme that phosphorylates several target proteins crucial for calcium regulation in cardiomyocytes. patsnap.comsemanticscholar.orgsciopen.com
The influx of extracellular calcium into the cardiomyocyte is a critical trigger for the subsequent release of larger calcium stores from the sarcoplasmic reticulum, a process known as calcium-induced calcium-release. L-type calcium channels (LTCCs) are the primary conduits for this initial calcium entry. semanticscholar.org PKA, activated by the (S)-Dobutamine hydrochloride signaling pathway, directly phosphorylates the α1C subunit of the LTCC. patsnap.comnih.gov This phosphorylation event increases the probability of the channel being in an open state, thereby enhancing the influx of Ca2+ into the cell during the plateau phase of the cardiac action potential. patsnap.comresearchgate.net This augmented calcium influx not only contributes directly to the elevation of cytosolic Ca2+ but also significantly amplifies the calcium-induced calcium-release mechanism, leading to a more forceful myocardial contraction.
Activation of PKA by (S)-Dobutamine hydrochloride leads to the phosphorylation of phospholamban. patsnap.compnas.org This phosphorylation causes a conformational change in PLN, relieving its inhibitory effect on SERCA2a. patsnap.comnih.gov The disinhibition of SERCA2a results in an accelerated rate of Ca2+ reuptake into the SR. This has a dual benefit: it speeds up myocardial relaxation, allowing for more effective filling of the ventricles during diastole, and it increases the Ca2+ load within the SR, making more calcium available for release during subsequent contractions, thus further enhancing contractility. patsnap.compnas.org
The interaction between calcium and the myofilaments ultimately determines the force of contraction. PKA exerts a crucial influence at this level by phosphorylating cardiac troponin I (cTnI), a key component of the troponin regulatory complex on the thin filament. patsnap.comnih.gov Phosphorylation of cTnI by PKA reduces the sensitivity of the myofilament contractile apparatus to Ca2+. nih.govscispace.comnih.gov This action facilitates a more rapid dissociation of Ca2+ from its binding site on troponin C. The accelerated release of calcium from the myofilaments contributes significantly to the enhancement of myocardial relaxation (lusitropy). nih.gov While a decrease in calcium sensitivity may seem counterproductive to an inotropic agent, this effect is essential for improving the heart's relaxation phase, which is particularly important at the higher heart rates that can accompany β-adrenergic stimulation.
Table 1: Effects of (S)-Dobutamine Hydrochloride on Key Proteins in Intracellular Calcium Dynamics
| Target Protein | Phosphorylation Mediator | Effect of Phosphorylation | Functional Consequence |
| L-type Calcium Channel (LTCC) | Protein Kinase A (PKA) | Increased channel open probability | Enhanced Ca2+ influx, stronger trigger for CICR |
| Phospholamban (PLN) | Protein Kinase A (PKA) | Disinhibition of SERCA2a pump | Accelerated Ca2+ reuptake into SR, enhanced relaxation (lusitropy), increased SR Ca2+ load |
| Cardiac Troponin I (cTnI) | Protein Kinase A (PKA) | Decreased myofilament sensitivity to Ca2+ | Faster Ca2+ dissociation from troponin C, enhanced relaxation (lusitropy) |
Interactions with Other Intracellular Signaling Pathways
The Hippo signaling pathway is a critical regulator of tissue growth, cell proliferation, and apoptosis. Its primary downstream effectors are the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). nih.gov Research has revealed an interaction between dobutamine and this pathway. Specifically, dobutamine has been shown to inhibit YAP-dependent gene transcription. nih.govresearchgate.net In a cell-based screening assay, dobutamine induced the translocation of YAP from the nucleus to the cytosol, effectively inhibiting its function as a transcriptional co-activator. nih.gov Interestingly, this effect appears to be independent of the canonical Hippo pathway, as dobutamine did not induce the phosphorylation of the core Hippo pathway kinases LATS1/2. researchgate.net This suggests that dobutamine acts as a Hippo-independent inhibitor of YAP, representing a distinct signaling interaction outside of its classical adrenergic pathway. nih.gov
Beyond its cardiovascular effects, the signaling cascade initiated by (S)-Dobutamine hydrochloride influences other physiological systems. The Transient Receptor Potential Vanilloid Type 5 (TRPV5) is an epithelial calcium channel crucial for active Ca2+ reabsorption in the distal convoluted and connecting tubules of the kidney. nih.gov Studies have demonstrated that β1-adrenergic receptor signaling can activate TRPV5. In primary cell cultures of mouse distal convoluted tubules, the β1-AR agonist dobutamine was shown to enhance transepithelial Ca2+ transport. nih.gov The mechanism involves the classical β1-adrenergic receptor-cAMP-PKA pathway. PKA directly phosphorylates the TRPV5 channel at the threonine-709 residue, which increases the channel's activity. nih.gov This stimulation occurs without altering the abundance of the TRPV5 protein at the plasma membrane. This finding illustrates a calciotropic role for β1-adrenergic receptor signaling, linking it to the regulation of systemic calcium homeostasis. nih.gov
Table 2: Interaction of (S)-Dobutamine Hydrochloride with Other Signaling Pathways
| Pathway/Target | Cellular Location | Mechanism | Overall Effect |
| Hippo-YAP/TAZ | U2OS cells (in vitro) | Induces nuclear-to-cytosol translocation of YAP | Inhibition of YAP-dependent gene transcription |
| TRPV5 Channel | Kidney Distal Tubules | PKA-mediated phosphorylation of TRPV5 at Thr-709 | Increased channel activity, enhanced epithelial Ca2+ reabsorption |
Receptor Binding Kinetics and Ligand Receptor Dynamics
Radioligand Binding Assay Methodologies
The characterization of the binding of (S)-Dobutamine to adrenergic receptors is primarily achieved through radioligand binding assays. These assays are a cornerstone in pharmacology for determining the affinity and selectivity of a ligand for a receptor. The general methodology involves the use of a radiolabeled ligand that is known to bind with high affinity to the receptor of interest.
In the study of adrenergic receptors, specific radioligands are used to label different receptor subtypes. For instance, to characterize beta-adrenergic receptors, (-)-[³H]dihydroalprenolol (DHA) is commonly employed, while [³H]prazosin is used for alpha-1 adrenergic receptors and [³H]dihydroergocryptine (DHE) or [³H]yohimbine for alpha-2 adrenergic receptors nih.govnih.gov.
The assay is typically performed using membrane preparations from tissues that are rich in the receptor subtype of interest. For example, rat heart or turkey erythrocyte membranes are used for β1-receptors, whereas rat lung membranes are used for β2-receptors. Similarly, rat heart or rabbit uterus membranes are sources for α1-receptors, and human platelets for α2-receptors nih.govnih.gov.
To determine the binding affinity of a non-radiolabeled compound like (S)-Dobutamine, competitive binding assays are conducted. In these experiments, a fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled (S)-Dobutamine. The ability of (S)-Dobutamine to displace the radioligand from the receptor is measured. The concentration of (S)-Dobutamine that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value is then used to calculate the equilibrium dissociation constant (KD) or the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.
Dissociation Constants (KD) and Binding Site Characterization
The pharmacological activity of the stereoisomers of dobutamine (B195870) is markedly different. The (S)- or (-)-enantiomer of dobutamine is primarily recognized as a potent partial agonist at alpha-1 adrenergic receptors nih.govmdpi.com. In contrast, it demonstrates significantly weaker activity at beta-adrenergic receptors nih.govlitfl.com.
In vitro studies have quantified the affinity of the dobutamine stereoisomers for the alpha-1 adrenergic receptor. These studies revealed that both the (+) and (-) enantiomers of dobutamine bind with high and roughly equal affinity to the alpha-1 receptor. However, subsequent to binding, only the (-)-isomer is capable of activating the receptor to elicit an agonist response nih.gov. The (+)-isomer, while binding with similar affinity, lacks intrinsic activity and thus acts as a competitive alpha-1 receptor antagonist nih.gov.
The affinity, represented by the dissociation constant for the antagonist (KB), shows little stereoselectivity at the alpha-1 receptor binding site itself.
| Compound | -log KB (M) | KB (nM) |
|---|---|---|
| (+/-)-Dobutamine (racemate) | 7.01 | 97.7 |
| (+)-Dobutamine | 7.02 | 95.5 |
| (S)-(-)-Dobutamine | 7.07 | 85.1 |
Data derived from in vitro studies on rat aorta nih.gov. The KB values were calculated from the reported -log KB values.
At beta-adrenergic receptors, the stereochemical requirements are opposite. The (+)-isomer is the more potent agonist, with approximately a 10-fold higher activity compared to the (-)-isomer for both inotropic and chronotropic responses nih.gov. This indicates that (S)-Dobutamine has a lower affinity and/or intrinsic efficacy at beta-adrenergic receptors compared to its (+) counterpart.
Influence of Guanine (B1146940) Nucleotides on Ligand Binding Affinity
Guanine nucleotides, such as guanosine (B1672433) triphosphate (GTP), play a crucial role in modulating the interaction between G protein-coupled receptors (GPCRs) and their agonists. The binding of an agonist promotes the formation of a high-affinity ternary complex, consisting of the agonist, the receptor, and the G protein. In the presence of guanine nucleotides, this high-affinity complex is destabilized, leading to a shift in the receptor population towards a low-affinity state for the agonist.
Studies on the racemic mixture of dobutamine have shown that its binding to beta-1 adrenergic receptors, which are primarily activated by the (+)-enantiomer, is sensitive to guanine nucleotides nih.govnih.gov. In the absence of guanine nucleotides, competition curves for dobutamine at the β1-receptor reveal two distinct binding sites: one with high affinity and one with low affinity nih.gov. The addition of guanine nucleotides eliminates the high-affinity binding component, resulting in a single class of low-affinity binding sites nih.govnih.gov. This behavior is characteristic of an agonist interacting with a G protein-coupled receptor.
Conversely, for the alpha-adrenergic receptors, where (S)-(-)-dobutamine acts as an agonist, the effect of guanine nucleotides on the binding of racemic dobutamine has been observed to be minimal nih.govjci.org. This suggests potential differences in the G protein coupling efficiency or the specific signaling pathways engaged by the alpha-1 agonism of the (S)-enantiomer in the tissues that were examined.
Computational Studies of Ligand Binding and Unbinding Kinetics
Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the structural basis of ligand-receptor interactions at an atomic level citedrive.complos.org. These techniques can predict the binding pose of a ligand within the receptor's binding pocket, identify key interacting amino acid residues, and estimate the binding free energy. Furthermore, advanced MD simulations can provide insights into the kinetics of ligand binding and unbinding (kon and koff rates), which are often more predictive of in vivo efficacy than binding affinity alone.
Despite the potential of these methods, there is a notable lack of specific computational studies in the published scientific literature focusing on (S)-Dobutamine hydrochloride. Molecular docking studies could elucidate the precise orientation of the (S)-enantiomer within the alpha-1 adrenergic receptor's binding site, explaining why it acts as an agonist while the (+)-enantiomer acts as an antagonist despite similar binding affinities. MD simulations could further reveal the conformational changes in the receptor induced by the binding of (S)-Dobutamine that lead to receptor activation. Such studies would be invaluable for a deeper understanding of its mechanism of action and for the rational design of new, more selective adrenergic agents.
Metabolism and Biotransformation Research
Enzymatic Degradation Pathways (e.g., Catechol-O-methyltransferase)
The enzymatic degradation of dobutamine (B195870), a synthetic catecholamine, is primarily governed by the enzyme Catechol-O-methyltransferase (COMT). drugs.comlitfl.com This enzyme is crucial in the metabolism of both endogenous and xenobiotic catechols. nih.gov COMT facilitates the transfer of a methyl group from the cofactor S-adenosyl-L-methionine to one of the hydroxyl groups on the catechol ring of dobutamine. nih.gov This process, known as O-methylation, is a principal pathway in the metabolic disposition of dobutamine. nih.govresearchgate.net
The action of COMT on dobutamine leads to the formation of its major metabolite, 3-O-methyldobutamine. nih.govresearchgate.net In fact, the formation of 3-O-methyldobutamine constitutes a major metabolic route for dobutamine in humans. nih.gov Studies have shown that COMT is responsible for the rapid metabolism of dobutamine, contributing to its short plasma half-life of approximately 2 minutes. drugs.comnih.gov While monoamine oxidase (MAO) is another key enzyme in the metabolism of many catecholamines, dobutamine is not significantly metabolized by MAO. litfl.com
There are two forms of COMT: a soluble form (S-COMT) found in the cytosol and a membrane-bound form (MB-COMT). S-COMT is the predominant form in most tissues, including the liver and kidneys, while MB-COMT is more prevalent in the brain. nih.gov S-COMT likely plays a more significant role in the systemic inactivation of circulating catecholic drugs like dobutamine. nih.gov
Conjugation Reactions (e.g., Glucuronidation)
Following or in parallel with enzymatic degradation, dobutamine and its metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion. doi.orguomus.edu.iq The most significant conjugation reaction for dobutamine is glucuronidation. nih.govresearchgate.net
Glucuronidation involves the covalent addition of glucuronic acid to the dobutamine molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). doi.org Dobutamine has four potential sites for glucuronidation. nih.govresearchgate.net Research has identified and characterized three monoglucuronide regioisomers. doi.orgnih.gov
The specific UGT enzymes involved in dobutamine glucuronidation in humans have been identified. In the liver, UGT2B7 and UGT1A9 are the primary enzymes responsible for this metabolic step. doi.orgnih.gov Extrahepatic UGTs, such as UGT1A7, UGT1A8, and UGT1A10, also contribute to the formation of dobutamine monoglucuronides. doi.orgnih.gov Interestingly, there is significant variability in the ratios of the different regioisomers produced by liver microsomes from different species. doi.orgnih.gov For instance, the major glucuronide product in human liver microsomes is only a minor product in rat liver microsomes. doi.orgnih.gov
In addition to glucuronidation, sulfate conjugation has also been identified as a metabolic pathway for dobutamine and its methylated metabolite. nih.govresearchgate.net
Identification and Characterization of Metabolites
The primary metabolites of dobutamine that have been identified and characterized are products of O-methylation and subsequent conjugation. The major metabolites found in human urine are the conjugates of dobutamine and 3-O-methyldobutamine. drugs.comnih.govdrugbank.com
In a study involving a child receiving an infusion of racemic dobutamine, approximately 80% of the administered dose was recovered in the urine. nih.govresearchgate.net Of this, 47% was identified as 3-O-methyldobutamine and its acid-hydrolyzed derivatives, with the majority being conjugated with sulfate (33%). nih.govresearchgate.net Another 32% consisted of acid-hydrolyzed dobutamine metabolites, also primarily conjugated with sulfate (16%). nih.govresearchgate.net
Detailed analysis of dobutamine glucuronidation has led to the isolation and characterization of three specific monoglucuronide metabolites using techniques like tandem mass spectrometry and NMR spectroscopy. nih.govresearchgate.net These have been identified as a phenolic O-glucuronide, a catecholic para-O-glucuronide, and a catecholic meta-O-glucuronide. researchgate.net The catecholic dobutamine meta-O-glucuronide is the major glucuronidation product in human liver microsomes. nih.gov
The following table summarizes the major identified metabolites of dobutamine:
Table 1: Major Metabolites of Dobutamine| Metabolite Name | Metabolic Pathway |
|---|---|
| 3-O-methyldobutamine | O-methylation via COMT |
| Dobutamine glucuronides | Glucuronidation via UGTs |
| 3-O-methyldobutamine glucuronides | O-methylation and Glucuronidation |
| Dobutamine sulfate conjugates | Sulfation |
| 3-O-methyldobutamine sulfate conjugates | O-methylation and Sulfation |
Activity Profiling of Major Metabolites
While detailed in vivo activity profiles for each specific metabolite of (S)-dobutamine are not extensively documented in the available literature, some in vitro studies have been conducted. The enantiomers of 3-O-methyldobutamine, a major metabolite, have been evaluated for their effects at adrenoceptors. researchgate.net However, the specific pharmacological activity of the metabolite originating from (S)-dobutamine is not clearly delineated in the provided search results. The primary focus of metabolic studies has been on the clearance and elimination of dobutamine, with the general understanding that the resulting metabolites are pharmacologically inactive. litfl.com The conjugation reactions, such as glucuronidation and sulfation, are typically considered detoxification pathways that terminate the biological activity of the parent drug. uomus.edu.iq
Preclinical Mechanistic Studies in Animal Models
Cardiovascular System Mechanistic Investigations of (S)-Dobutamine hydrochloride
(S)-Dobutamine hydrochloride, the levorotatory or (-)-enantiomer of dobutamine (B195870), exhibits a pharmacological profile distinct from the more commonly utilized racemic mixture. Preclinical investigations in animal models have been crucial in delineating its specific mechanisms of action. These studies have established that (S)-dobutamine functions primarily as a potent and selective alpha-1 adrenoceptor agonist. nih.govnih.gov This contrasts with the (+)-enantiomer, which is a beta-1 and beta-2 adrenoceptor agonist. The cardiovascular effects of (S)-dobutamine are therefore a direct consequence of alpha-1 adrenergic stimulation. nih.gov
A distinguishing feature of (S)-dobutamine in preclinical models is its relative lack of chronotropic activity. Studies in both anesthetized and pithed rats demonstrated that the (-)-enantiomer does not significantly increase heart rate, except at high doses. nih.govnih.gov This is consistent with its primary mechanism as an alpha-1 adrenoceptor agonist, as these receptors have a minimal role in directly regulating heart rate at the sinoatrial node. The absence of significant beta-adrenoceptor agonist activity in the (S)-enantiomer explains its comparatively mild chronotropic effects when compared to the racemic mixture or the (+)-enantiomer, which are potent beta-agonists. nih.govnih.gov
The action of (S)-dobutamine on peripheral vasculature is a direct result of its alpha-1 adrenoceptor agonism. In animal models, this translates to vasoconstriction, leading to a marked increase in total peripheral vascular resistance. nih.gov In anesthetized normotensive rats, the (-)-enantiomer produced significant increases in total peripheral resistance and, consequently, a marked rise in mean arterial pressure. nih.gov This vasoconstrictor effect mediated by alpha-1 adrenoceptors stands in contrast to the effects of the (+)-enantiomer, which causes vasodilation via beta-2 adrenoceptor stimulation. nih.gov In the racemic mixture, these opposing vascular effects tend to result in a minimal net change in blood pressure and peripheral resistance. nih.govmdpi.com
Preclinical studies indicate that (S)-dobutamine favorably impacts ventricular function by enhancing cardiac contractility and stroke volume. In pithed rats, the (-)-enantiomer produced robust, dose-dependent increases in both stroke volume and cardiac output. nih.gov This enhancement of ventricular performance, driven by alpha-1 mediated inotropy, occurs without a significant increase in heart rate. nih.govnih.gov The net effect is an improvement in the efficiency of ventricular ejection. While detailed studies on pressure-volume loops or specific ventricular function curve shifts for the isolated (S)-enantiomer are not extensively reported, the observed increases in key parameters like stroke volume and LV dp/dt strongly suggest a leftward shift in the ventricular function curve, indicative of improved myocardial performance for a given preload. nih.gov
| Parameter | (S)-/(-)-Dobutamine Effect | (R)-/(+)-Dobutamine Effect | Receptor Mediation |
|---|---|---|---|
| Cardiac Output | Marked Increase | Modest Increase | α1 (S-); β1 (R+) |
| Stroke Volume | Marked Increase | No Increase | α1 (S-) |
| Heart Rate | No Significant Increase | Increase | β1 (R+) |
| Total Peripheral Resistance | Marked Increase | Decrease | α1 (S-); β2 (R+) |
| Mean Arterial Pressure | Marked Increase | Decrease | α1 (S-); β2 (R+) |
Data synthesized from preclinical studies in rat models. nih.gov
While the effects of racemic dobutamine on coronary circulation and myocardial oxygen consumption (MVO2) have been well-documented in animal models, specific data focusing solely on the (S)-enantiomer are less prevalent. Racemic dobutamine generally increases coronary blood flow to meet the heightened myocardial oxygen demand resulting from its powerful inotropic and chronotropic effects. nih.govpatsnap.com Studies in dogs have shown that these effects are mediated by beta-adrenergic receptors. nih.gov Given that (S)-dobutamine is an alpha-1 agonist, its effects would be different. Alpha-1 stimulation in coronary vessels can cause vasoconstriction, but this may be counteracted by metabolic vasodilation secondary to increased contractility. The net impact of the pure (S)-enantiomer on the balance between coronary blood flow and myocardial oxygen consumption has not been fully elucidated in available preclinical literature.
The regional hemodynamic effects of racemic dobutamine have been compared to other catecholamines in animal models. In dogs, racemic dobutamine was found to have negligible effects on renal or mesenteric blood flow while producing dose-related increases in femoral blood flow. nih.gov This profile is attributed to the combined and opposing alpha-1 and beta-2 effects of its enantiomers. nih.govnih.gov Specific preclinical studies detailing the regional hemodynamic impact of the isolated (S)-enantiomer are limited. However, based on its mechanism as a potent alpha-1 adrenoceptor agonist, it would be expected to produce vasoconstriction across various regional vascular beds, including the renal and femoral circulations, leading to an increase in vascular resistance in these areas. nih.gov
Studies on Endogenous Catecholamine Independence (e.g., in reserpine-treated models)
(S)-Dobutamine hydrochloride is a direct-acting inotropic agent, with its primary mechanism centered on the direct stimulation of adrenergic receptors rather than inducing the release of endogenous catecholamines. researchgate.net This characteristic distinguishes it from other sympathomimetic agents like dopamine (B1211576).
In preclinical animal studies, the activity of dobutamine has been shown to be independent of presynaptic sympathetic nerve terminals. For instance, its effects are not diminished by desmethylimipramine (DMI), a substance known to block the uptake mechanism in sympathetic nerve fibers. nih.gov This lack of interaction with the norepinephrine (B1679862) reuptake process underscores its direct action on cardiac receptors. In contrast, agents that rely on endogenous catecholamine release, such as dopamine, have their inotropic effects antagonized by DMI. nih.gov
Myocardial Ischemia Mechanisms in Experimental Models
The effects of (S)-Dobutamine hydrochloride in the context of myocardial ischemia have been investigated in various experimental animal models, particularly canine models of coronary artery occlusion. These studies reveal that the compound can ameliorate the detrimental effects of ischemia.
In a canine model where the left anterior descending (LAD) coronary artery was ligated, infusion of the (S)-enantiomer of dobutamine was found to maintain cardiac performance and myocardial cellular viability. nih.gov A key mechanism identified was the ability of (S)-dobutamine to increase coronary nutrient blood flow to the myocardial capillary vessels. In hearts with ligated arteries, (S)-dobutamine significantly increased endocardial blood flow in the tissue at risk, the border zone, and the tissue not at risk compared to untreated hearts. nih.gov This enhancement of perfusion is critical for preserving myocardial tissue during ischemic events.
Furthermore, (S)-dobutamine helped maintain the balance of myocardial tissue electrolytes, which is typically disrupted during ischemia. In saline-treated control dogs with LAD ligation, calcium and sodium levels increased dramatically in the at-risk tissue, while potassium and magnesium levels decreased. In contrast, dogs treated with (S)-dobutamine maintained normal electrolyte levels in all sections of the left ventricle. nih.gov The compound also limited myocardial necrosis and reduced the incidence of premature ventricular contractions compared to saline and other catecholamines. nih.gov
In a canine model of "hibernating myocardium" (chronically dysfunctional myocardium due to reduced blood flow), dobutamine infusion was used to identify viable but underperforming myocardial tissue. Dobutamine stimulation increased the function (wall thickening and segment shortening) of this chronically ischemic but viable tissue, and myocardial perfusion also increased during the infusion. nih.gov This response is a hallmark of viable, hibernating myocardium and is used to predict which segments will recover function after revascularization.
| Animal Model | Key Mechanistic Finding | Research Outcome |
| Canine Model (LAD Ligation) | Increased coronary nutrient blood flow to ischemic, border, and non-ischemic zones. | Maintained cardiac performance, limited myocardial necrosis, and preserved cellular viability. nih.gov |
| Canine Model (LAD Ligation) | Maintained myocardial tissue electrolyte balance (Ca2+, Na+, K+, Mg2+). | Prevented the dramatic electrolyte shifts associated with ischemic injury. nih.gov |
| Canine Model (Hibernating Myocardium) | Increased function and perfusion in chronically dysfunctional but viable myocardium. | Identified hibernating myocardium capable of functional recovery. nih.gov |
Non-Cardiovascular System Mechanistic Explorations
Alveolar Liquid Clearance Mechanisms via Beta-2 Receptor Stimulation
Preclinical studies in ventilated rat models have demonstrated that dobutamine enhances the clearance of fluid from the alveoli, a critical process for resolving pulmonary edema. This effect is mediated specifically through the stimulation of beta-2 (β2) adrenergic receptors.
In anesthetized, ventilated rats, both intra-alveolar and intravenous administration of dobutamine resulted in an approximate 50% increase in alveolar liquid clearance over a one-hour period compared to control subjects. nih.gov This pro-absorptive effect was not observed with dopamine, a beta-1 agonist, indicating the specificity of the receptor involved. nih.gov
The central role of the β2-receptor was confirmed in experiments using a potent and specific β2-receptor antagonist, ICI 118,551, which completely blocked the dobutamine-induced increase in fluid clearance. nih.gov The mechanism of clearance is linked to the active transport of sodium out of the alveoli, as the effect of dobutamine was also blocked by amiloride, an inhibitor of epithelial sodium uptake. nih.gov These findings collectively indicate that dobutamine stimulates alveolar epithelial sodium and fluid transport via the β2-receptor. nih.gov In models of acute lung injury (ALI) induced by endotoxin, dobutamine was also shown to improve the significantly reduced alveolar fluid clearance. nih.gov
| Animal Model | Intervention | Key Finding | Implied Mechanism |
| Ventilated Rats | Dobutamine (Intra-alveolar or IV) | ~50% increase in alveolar liquid clearance. nih.gov | β-adrenergic stimulation of fluid transport. |
| Ventilated Rats | Dobutamine + ICI 118,551 (β2-antagonist) | The effect of dobutamine was blocked. nih.gov | Clearance is mediated specifically by the β2-receptor. |
| Ventilated Rats | Dobutamine + Amiloride (Sodium channel blocker) | The effect of dobutamine was blocked. nih.gov | Clearance is dependent on active sodium transport. |
| Rats with ALI | Dobutamine | Improved alveolar fluid clearance compared to untreated ALI group. nih.gov | Upregulation of γ-rENaC mRNA expression. |
Cerebral Perfusion Dynamics and Receptor Mediation in Juvenile Animal Models
The effects of dobutamine on cerebral perfusion in juvenile and neonatal animal models are complex and not yet fully elucidated. A systematic review of studies in this area found that while dobutamine consistently improves cardiac output, its effects on the brain are less clear due to heterogeneity in study designs, animal ages, and dosages used. researchgate.netnih.govnih.gov
The available preclinical evidence, primarily from neonatal animal models, suggests a potential for dobutamine to increase cerebral blood flow. nih.gov Studies assessing cerebral perfusion, often by measuring carotid blood flow, have shown an increase at certain dosages. For example, some studies reported increased carotid blood flow at doses higher than 10 µg/kg/min. nih.gov Another study that measured cerebral blood flow directly using radiolabeled microspheres observed a dose-dependent increase. nih.gov
Antimicrobial Activity Mechanisms and Cellular Targets
Beyond its cardiovascular applications, dobutamine hydrochloride has been shown to possess notable antibacterial properties in both in vitro and in vivo preclinical studies. Research has demonstrated its inhibitory action against a wide range of pathogenic bacteria, including strains from both gram-positive and gram-negative genera. nih.govresearchgate.net
In vitro studies determined the minimum inhibitory concentration (MIC) of dobutamine against 331 bacterial strains, revealing a powerful inhibitory action with MIC values ranging from 5-200 mg/mL for most tested bacteria. nih.govresearchgate.net The nature of this action was found to be bacteriostatic, meaning it inhibits the growth and reproduction of bacteria without directly killing them. researchgate.net
The investigation was extended to in vivo animal models, where dobutamine offered significant protection to mice that were challenged with a virulent bacterium. nih.govresearchgate.net While these studies establish the presence of antibacterial activity, the precise cellular targets and molecular mechanisms of action are not fully defined and are distinct from the well-understood mechanisms of conventional antibiotics that typically target cell wall synthesis, protein synthesis, nucleic acid synthesis, or metabolic pathways. nih.govlumenlearning.com Further pharmacological studies are needed to elucidate the specific cellular pathways through which dobutamine exerts its bacteriostatic effects. nih.gov
Modulatory Effects on Cell Proliferation and Apoptosis Pathways (e.g., osteosarcoma cells)
Recent preclinical research has uncovered a potential antitumor role for dobutamine, specifically its ability to modulate cell proliferation and apoptosis in human osteosarcoma cells. In vitro studies using the MG-63 human osteosarcoma cell line have demonstrated that dobutamine can significantly inhibit cancer cell growth in a time- and concentration-dependent manner. nih.govmpu.edu.mo
The primary mechanisms underlying this antitumor activity involve the induction of apoptosis (programmed cell death) and the arrest of the cell cycle. nih.govnih.gov Flow cytometry analysis revealed that treatment with dobutamine augmented cell apoptosis and caused the cell cycle to arrest in the G2/M phase. nih.govmpu.edu.mo
At the molecular level, the apoptotic effect is mediated through the intrinsic caspase pathway. Western blot analysis showed that dobutamine treatment leads to the induced expression of caspase-3 and caspase-9, which are key executioner and initiator caspases, respectively, in the apoptotic cascade. nih.govnih.gov In addition to promoting cell death, dobutamine was also found to inhibit the invasiveness and migration of MG-63 osteosarcoma cells in a concentration-dependent manner. nih.govmpu.edu.mo These findings suggest that dobutamine can suppress osteosarcoma cell growth by inhibiting proliferation, inducing apoptosis, and reducing cell motility, indicating a potential for novel therapeutic applications. nih.gov
| Cell Line | Effect of Dobutamine | Molecular Pathway |
| Human Osteosarcoma (MG-63) | Inhibition of cell proliferation. nih.gov | Not specified. |
| Human Osteosarcoma (MG-63) | Augmentation of cell apoptosis. nih.govnih.gov | Induction of caspase-3 and caspase-9 expression. nih.govnih.gov |
| Human Osteosarcoma (MG-63) | Cell cycle arrest in the G2/M phase. mpu.edu.mo | Not specified. |
| Human Osteosarcoma (MG-63) | Inhibition of cell migration and invasion. nih.gov | Not specified. |
Species-Specific Receptor Characterization and Pharmacological Response Profiles of (S)-Dobutamine Hydrochloride
(S)-Dobutamine hydrochloride's interaction with adrenergic receptors exhibits notable species-specific variations, influencing its pharmacological profile. This section delves into the characterization of its effects on beta-adrenergic receptors in zebrafish and provides a comparative analysis of its pharmacology across various animal models.
Zebrafish Beta-Adrenergic Receptor Characterization
The zebrafish (Danio rerio) has emerged as a valuable model organism for cardiovascular research due to its genetic tractability and the optical transparency of its larvae. Studies have characterized the beta-adrenergic receptors (β-ARs) in zebrafish, revealing both conserved and distinct features compared to their mammalian counterparts. Zebrafish possess one β1-AR gene and two β2-AR genes (β2a and β2b). biologists.com
Research investigating the binding affinities of adrenergic ligands to zebrafish β-ARs has provided insights into the potential effects of (S)-Dobutamine hydrochloride. In one study, the binding affinity of dobutamine (racemic mixture) was assessed in HEK293 cells expressing zebrafish β-ARs. The findings indicated that zebrafish β1-AR has a higher affinity for dobutamine compared to human β1-AR. biologists.com Conversely, the zebrafish β2a-AR demonstrated a unique binding profile, with a notable affinity for the α-adrenergic agonist phenylephrine, a characteristic not observed in human β2-ARs. biologists.com
While direct studies on the (S)-enantiomer are limited in zebrafish, the differential activities of dobutamine enantiomers at α- and β-adrenergic receptors suggest that the (S)-form would primarily interact with β-adrenergic receptors in this model. drugbank.com The characterization of these receptors is crucial for interpreting the physiological responses to (S)-Dobutamine hydrochloride in zebrafish, such as changes in heart rate and cardiac contractility. Knockdown of the β1-AR in larval zebrafish has been shown to result in a lower heart rate, highlighting the functional importance of this receptor in cardiac chronotropy. biologists.com
| Receptor | Human | Zebrafish |
|---|---|---|
| β1-AR | Data not available in provided search results | Higher affinity than human β1-AR |
| β2-AR | Data not available in provided search results | Data not available in provided search results |
Comparative Pharmacology across Mammalian and Non-Mammalian Models
The pharmacological effects of (S)-Dobutamine hydrochloride, and dobutamine in general, have been investigated in various mammalian and non-mammalian models, revealing species-dependent differences in receptor selectivity and physiological responses.
Mammalian Models:
In rats , studies have demonstrated the distinct effects of dobutamine enantiomers. The (+)-enantiomer, which corresponds to (S)-Dobutamine, is a potent β1- and β2-adrenoceptor agonist. nih.gov In contrast, the (-)-enantiomer acts as an α1-agonist. nih.gov In isolated rat portal vein preparations, (+)-dobutamine exhibited β2-agonist activity. nih.gov Furthermore, investigations in pithed rats showed that (+)-dobutamine produced a modest increase in cardiac output, attributed to increases in both heart rate and stroke volume, with no significant effect on mean arterial blood pressure. nih.gov
In dogs , dobutamine is recognized as a potent positive inotrope. nih.gov It increases myocardial contractility and cardiac output, primarily through β1-adrenergic stimulation. mdpi.com Comparative studies in dogs have shown that dobutamine has a less pronounced effect on heart rate compared to isoproterenol (B85558) for a similar increase in cardiac output. nih.gov Unlike dopamine, dobutamine does not significantly affect renal artery blood flow in dogs. mdpi.com The hemodynamic effects in dogs are characterized by an increase in cardiac output and a decrease in systemic vascular resistance. mdpi.com
Non-Mammalian Models:
Beyond zebrafish, detailed pharmacological studies of (S)-Dobutamine hydrochloride in other non-mammalian models are less common in the available literature. However, research on adrenergic systems in other fish and amphibians provides a basis for predicting potential species-specific responses. For instance, studies on frog hearts have been used to characterize β2-adrenergic receptor subtypes, where dobutamine showed a lower affinity compared to β1-receptors in mammalian and avian models. nih.govnih.gov
The differential affinity of dobutamine for β1 and β2-adrenergic receptor subtypes has been demonstrated across various species. Radioligand binding assays have shown that dobutamine has a significantly greater affinity for the β1 subtype in rat heart and turkey erythrocyte membranes compared to the β2 subtype in frog heart and rat lung membranes. nih.govnih.gov This inherent selectivity for β1-receptors is a key determinant of its pharmacological profile.
The table below summarizes the primary adrenergic receptor activity and observed cardiovascular effects of the (+)-enantiomer of dobutamine (or dobutamine where enantiomer-specific data is unavailable) in different animal models.
| Animal Model | Primary Adrenergic Receptor Activity | Key Cardiovascular Effects |
|---|---|---|
| Rat | β1 and β2 agonist | Modest increase in cardiac output (heart rate and stroke volume). nih.gov |
| Dog | β1 agonist | Increased myocardial contractility and cardiac output. nih.govmdpi.com |
| Zebrafish | Predicted β-agonist activity | Expected to influence heart rate and contractility. biologists.com |
| Frog | Lower affinity for β2-receptors | Used in comparative receptor binding studies. nih.govnih.gov |
Analytical and Formulation Research of S Dobutamine Hydrochloride
Development and Validation of Chromatographic Methods for Purity and Degradation Product Analysis
The development of robust analytical methods is crucial for ensuring the quality, purity, and stability of (S)-Dobutamine Hydrochloride in bulk drug substance and finished pharmaceutical products. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to separating the active ingredient from impurities and degradation products.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the analysis of dobutamine (B195870) hydrochloride. Numerous methods have been developed and validated to provide simple, selective, precise, and accurate quantification. derpharmachemica.comderpharmachemica.com These methods are essential for routine quality control and stability testing of pharmaceutical formulations. derpharmachemica.com
A typical stability-indicating HPLC assay involves an isocratic elution system with UV detection. One such method utilizes a Hypersil column with a mobile phase consisting of a mixture of 0.05 M potassium dihydrogen phosphate (B84403) (KH2PO4), acetonitrile, and methanol (B129727) (82:12:6 v/v/v), adjusted to a pH of 4.0 and supplemented with 0.3% (v/v) triethylamine. bmj.comresearchgate.net Detection is commonly performed at a wavelength of 280 nm, where dobutamine exhibits significant absorbance. bmj.comresearchgate.netnih.gov Under these conditions, dobutamine typically has a retention time of approximately 7 minutes. bmj.combmj.com
Method validation is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, precision, accuracy, and robustness. derpharmachemica.comunoesc.edu.br Linearity is often established over a concentration range relevant to the formulation, for instance, from 0.25 to 1.50 mg/mL, with correlation coefficients (R²) consistently exceeding 0.999. derpharmachemica.combmj.combmj.com The sensitivity of these methods is demonstrated by low limits of detection (LOD) and quantification (LOQ). For example, one method reported an LOD of 0.20 µg/mL and an LOQ of 0.94 µg/mL. bmj.combmj.com Another study found an LOD of 0.12 µg/mL and an LOQ of 0.42 µg/mL for dobutamine. nih.gov The specificity of these assays is confirmed by their ability to resolve the dobutamine peak from known impurities, such as dopamine (B1211576) and 4-(4-hydroxyphenyl) butan-2-one, as well as from various degradation products generated during forced degradation studies. bmj.com
Table 1: Examples of Validated HPLC Methodologies for Dobutamine Analysis
| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection (UV λ) | Reference |
|---|---|---|---|---|
| Hypersil | 82:12:6 (v/v/v) 0.05 M KH2PO4:Acetonitrile:Methanol + 0.3% Triethylamine (pH 4.0) | Not Specified | 280 nm | bmj.comresearchgate.net |
| Kromasil C18 (250 x 4.6 mm, 5 µm) | 60:40 (v/v) Methanol:0.01 M KH2PO4 | 1.5 mL/min | 280 nm | derpharmachemica.com |
| SinoChrom ODS-BP C18 (150 mm x 4.6 mm, 5 µm) | Gradient: A=50 mM KH2PO4, B=Acetonitrile | 1.0 mL/min | 280 nm | nih.gov |
| Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) | 70:20:10 (v/v/v) Acetonitrile:Methanol:Tetrahydrofuran (pH 6.5) | Not Specified | Not Specified | |
| Symmetry C18 (250 mm x 4.6 mm, 5 µm) | 20:80 (v/v) Acetonitrile:15 mM KH2PO4 (pH 5.0 with 0.3% TEA) | 0.8 mL/min | 230 nm | researchgate.net |
Electrochemical and Spectroelectrochemical Methods for Redox Mechanism Elucidation
The electrochemical behavior of dobutamine, a catecholamine, is characterized by a redox mechanism involving multiple steps. researchgate.netnih.gov Studies using electrochemical and in-situ spectroelectrochemical methods have elucidated the pathways of its oxidation and reduction. The process is understood to follow an electron transfer-chemical reaction-electron transfer (ECE) mechanism. nih.gov
During an anodic sweep in cyclic voltammetry, the catechol moiety of dobutamine first undergoes a one-electron and one-proton transfer, which is a free radical reaction, to form a semi-quinone free radical. researchgate.net This intermediate is unstable and quickly undergoes a further electrochemical oxidation reaction to yield its corresponding quinone form. researchgate.net
The resulting dobutamine-quinone is a key intermediate that can follow two primary pathways:
Reduction: The quinone can be electrochemically reduced back to dobutamine if a subsequent cathodic sweep is applied. researchgate.net
Cyclization: The quinone can undergo an irreversible intramolecular cyclization chemical reaction to produce a new electroactive compound. researchgate.netnih.gov This cyclization product can then be reduced at a more negative potential. researchgate.net
The rate of this intramolecular cyclization is significantly dependent on the pH of the medium, with the rate increasing as the pH increases. researchgate.net In neutral solutions, the oxidized form of the cyclization product can be easily converted to melanin-like polymeric structures. researchgate.net The presence of more complex substituents in dobutamine contributes to a faster cyclization rate compared to simpler catecholamines like dopamine. nih.gov
Stability Studies under Various Environmental Conditions
The stability of (S)-Dobutamine Hydrochloride is a critical attribute that influences its shelf-life and therapeutic efficacy. Its integrity can be compromised by various environmental factors, including pH, temperature, light, and oxidizing agents.
(S)-Dobutamine Hydrochloride exhibits variable stability depending on the pH and temperature of its environment. The compound is reported to be relatively stable under acidic conditions. bmj.com Studies involving heating dobutamine in acidic solutions (0.1 M to 2 M HCl) at 60°C produced no significant degradation. bmj.com
Conversely, dobutamine is highly susceptible to degradation in alkaline media. bmj.com In alkaline conditions (pH 11–13), it undergoes oxidation to form aminochrome (B613825) through a free radical-mediated mechanism. This intermediate then proceeds through rapid and complex oxidation and condensation reactions, leading to the formation of dark-colored polymers and other unknown structures. bmj.com
Temperature also plays a significant role in the stability of dobutamine solutions. Storage at elevated temperatures accelerates degradation. In one study, solutions stored at 40°C showed a 5.08% loss of dobutamine over 42 days, while samples stored at 4°C remained well within stability limits. bmj.comresearchgate.net The predicted time for 5% degradation (T₉₅%) was calculated to be 44.6 days at 40°C, compared to 111.4 days at 4°C, highlighting the importance of refrigerated storage. bmj.comresearchgate.net However, even at refrigerated (5°C) and room temperatures (23°C), some studies have shown the admixture to be stable for at least 30 days without significant loss of concentration. nih.gov Discoloration of the solution can sometimes be a limiting factor for shelf-life, even when the concentration of dobutamine remains above 95% of its initial value. bmj.comresearchgate.net
Table 2: Stability of Dobutamine Hydrochloride under Various Conditions
| Condition | Observation | Reference |
|---|---|---|
| Acidic (0.1 - 2 M HCl, 60°C, 72h) | No significant degradation | bmj.com |
| Alkaline (0.1 - 5 M NaOH) | Highly susceptible to degradation; conversion to aminochrome and dark polymers | bmj.com |
| Neutral (Phosphate buffer pH 7, 60°C, 72h) | Decomposition observed | bmj.com |
| Storage at 4°C (protected from light) | Stable; Predicted T₉₅% of 111.4 days | bmj.comresearchgate.net |
| Storage at Room Temperature (protected from light) | Stable for at least 35-42 days | bmj.comresearchgate.net |
| Storage at 40°C (protected from light) | >5% degradation at 42 days; Predicted T₉₅% of 44.6 days | bmj.comresearchgate.net |
| Exposure to Light (Room Temperature) | Significant degradation compared to light-protected samples | bmj.comresearchgate.net |
| Oxidative (30% H₂O₂, 60°C, 72h) | Degradation observed, with many new peaks forming | bmj.comnih.gov |
(S)-Dobutamine Hydrochloride is sensitive to light. Exposure to light contributes significantly to its degradation, which is observable by the appearance of additional peaks in HPLC chromatograms of stressed samples. bmj.combmj.com Studies comparing samples stored in the presence and absence of light show a statistically significant increase in degradation for the light-exposed samples. bmj.com While the precise photochemical mechanisms are complex, the catechol structure is known to be susceptible to photo-oxidation.
The primary and most effective mitigation strategy to prevent photodegradation is to protect dobutamine solutions from light during storage and administration. bmj.comresearchgate.net Assigning a shelf life for dobutamine formulations consistently includes the recommendation that the product be protected from light. bmj.comresearchgate.net While light is a key factor, some research indicates that elevated temperature may have a more pronounced destabilizing effect than light exposure alone. brighton.ac.uk
The catechol moiety in the dobutamine structure makes it inherently susceptible to oxidation. Forced degradation studies using strong oxidizing agents like hydrogen peroxide (H₂O₂) confirm this susceptibility, resulting in a significant loss of the parent compound and the formation of numerous degradation products. bmj.comnih.gov
The oxidative degradation pathway is closely linked to the electrochemical behavior of the molecule. The initial step involves the oxidation of the catechol group to a semi-quinone radical, which is then further oxidized to a stable ortho-quinone derivative. researchgate.net This quinone is a highly reactive intermediate. In alkaline conditions, this process facilitates the formation of aminochrome. bmj.com In neutral media, the oxidized products can undergo further reactions, including cyclization and polymerization, to form melanin-like substances. researchgate.net The rapid oxidation of dobutamine by peroxide in the presence of peroxidase has also been noted, which can interfere with certain biochemical assays. scispace.com
Despite a comprehensive search for scientific literature, specific analytical and formulation research data focusing solely on the chemical compound (S)-Dobutamine hydrochloride is not available in the public domain. The vast majority of published research pertains to Dobutamine Hydrochloride as a racemic mixture, which includes both the (S)- and (R)-enantiomers.
Studies on the stabilization, degradation kinetics, and compatibility of dobutamine have been conducted on this racemic mixture. This research includes investigations into the effects of various stabilizing agents, pH levels, temperature, and light exposure, as well as compatibility with a range of intravenous fluids and other medications.
However, dedicated studies isolating the (S)-enantiomer to determine its specific stability profile, mechanisms of action of stabilizing agents, and compatibility with common research reagents and solvents have not been identified. Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict instruction of focusing solely on "(S)-Dobutamine hydrochloride" without resorting to extrapolation from data on the racemic mixture, which would be scientifically unsound.
Consequently, the requested article with the specified outline and content for (S)-Dobutamine hydrochloride cannot be generated at this time due to the absence of specific research data for this individual enantiomer.
Q & A
Q. What are the pharmacological mechanisms of (S)-Dobutamine Hydrochloride, and how can receptor selectivity be experimentally validated?
(S)-Dobutamine Hydrochloride primarily acts as a β1-adrenergic receptor agonist, increasing cardiac output by enhancing myocardial contractility. However, it also exhibits weaker activity at β2- and α1-adrenergic receptors, which may contribute to peripheral vasodilation or mild vascular effects. To validate receptor selectivity:
- Use radioligand binding assays with isolated human or animal cardiac tissue to quantify affinity (Kd) for β1 vs. β2/α1 receptors .
- Conduct functional assays (e.g., cAMP production in transfected HEK293 cells) to compare potency (EC50) across receptor subtypes .
- Employ knockout animal models to isolate β1-mediated effects in vivo .
Q. What analytical methods are recommended for quantifying (S)-Dobutamine Hydrochloride purity and impurities in research samples?
- HPLC-UV/VIS : Follow USP monographs (e.g., USP Dobutamine Hydrochloride RS) using a C18 column, mobile phase of phosphate buffer (pH 2.5)/acetonitrile (85:15), and detection at 280 nm. Calculate purity via peak area ratios relative to reference standards .
- TLC : Use silica gel plates with a solvent system of chloroform/methanol/ammonia (75:25:2) to detect impurities (limit: ≤0.5% per impurity) .
- Karl Fischer titration : Determine water content (acceptance criteria: ≤0.5% loss on drying) .
Q. How should researchers ensure compliance with endotoxin limits for injectable (S)-Dobutamine Hydrochloride formulations?
- Follow USP <85> guidelines : Endotoxin limits for Dobutamine Injection are 5.56 EU/mg. Use the Limulus Amebocyte Lysate (LAL) test with a chromogenic endpoint to quantify endotoxins .
- Validate sterility via membrane filtration (USP <71>) and maintain aseptic handling to prevent contamination during formulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported β1/β2 selectivity ratios of (S)-Dobutamine Hydrochloride across studies?
Discrepancies may arise from differences in:
- Experimental models : Isolated human myocardium vs. rodent models (e.g., Tgαq*44 mice) may show varying receptor densities or coupling efficiencies .
- Dose ranges : High doses (>10 µg/kg/min) may saturate β1 receptors, unmasking β2 effects .
- Analytical methods : Radioligand assays (specific) vs. functional assays (context-dependent). Solution : Perform dose-response studies in parallel models and use competitive antagonists (e.g., metoprolol for β1) to isolate contributions .
Q. What experimental design considerations are critical for evaluating the cardiotoxic potential of (S)-Dobutamine Hydrochloride in preclinical models?
- Species selection : Use animals with human-like β1/β2 receptor ratios (e.g., dogs) to avoid overestimating arrhythmia risks .
- Endpoint selection : Monitor QT interval prolongation , ventricular ectopic activity , and troponin levels to assess acute vs. chronic toxicity .
- Control for confounding factors : Co-administer antioxidants (e.g., ascorbic acid) to mitigate oxidative stress artifacts from sulfite preservatives .
Q. How can researchers optimize HPLC methods for detecting trace impurities in (S)-Dobutamine Hydrochloride under stressed degradation conditions?
- Stress conditions : Expose samples to heat (60°C), light (UV 365 nm), and acidic/alkaline hydrolysis (0.1M HCl/NaOH) to simulate degradation .
- Column optimization : Use a HILIC column with a gradient elution (acetonitrile/ammonium formate buffer) to separate polar degradation products (e.g., catechol derivatives) .
- Validation : Establish specificity, linearity (1–100 µg/mL), and LOD/LOQ (0.1 µg/mL) per ICH Q2(R1) guidelines .
Q. What safety protocols are essential for handling (S)-Dobutamine Hydrochloride in laboratory settings?
- PPE : Wear nitrile gloves (tested for permeability), lab coats, and safety goggles. Use NIOSH-approved respirators if airborne dust is generated .
- Ventilation : Conduct experiments in a fume hood to limit inhalation exposure (TLV: 1 mg/m³) .
- Spill management : Neutralize spills with 10% sodium bicarbonate and dispose of waste via EPA-approved incineration .
Methodological Challenges
Q. How should researchers address batch-to-batch variability in (S)-Dobutamine Hydrochloride’s inotropic effects during in vitro studies?
- Standardize sourcing : Use USP-certified reference standards to ensure consistent purity (>98.5%) .
- Pre-treat tissues : Pre-equilibrate isolated heart preparations in Krebs-Henseleit buffer (37°C, 95% O2/5% CO2) for 30 minutes to stabilize baseline contractility .
- Normalize data : Express inotropic responses as % change from baseline to account for inter-tissue variability .
Q. What strategies can mitigate interference from sodium metabisulfite (excipient) in spectroscopic analyses of (S)-Dobutamine Hydrochloride?
- UV-VIS correction : Subtract absorbance at 280 nm (metabisulfite peak) using a blank solution .
- Chromatographic separation : Use a mobile phase with 0.1% trifluoroacetic acid to resolve dobutamine (retention time: 6.2 min) from metabisulfite (2.8 min) .
- Alternative detection : Switch to electrochemical detection (ECD) for enhanced specificity .
Data Interpretation
Q. How can conflicting results between in vitro and in vivo studies on (S)-Dobutamine Hydrochloride’s vasoactive effects be reconciled?
- Pharmacokinetic factors : In vivo metabolism (e.g., methylation in the liver) reduces active drug concentration compared to static in vitro systems .
- Receptor desensitization : Chronic β1 activation in vivo downregulates receptor density, blunting vasoactive responses .
- Solution : Use microdialysis in animal models to measure real-time tissue concentrations and correlate with hemodynamic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
